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This guide provides a comprehensive analysis of the efficacy of Delamanid, a nitro-dihydro-
imidazooxazole derivative, in the treatment of multidrug-resistant tuberculosis (MDR-TB).
Through a detailed examination of key clinical trial data, this document compares Delamanid's
performance against placebo and discusses its standing relative to other treatment
alternatives, such as Bedaquiline. The information is presented through structured data tables,
detailed experimental protocols, and explanatory diagrams to facilitate a thorough
understanding of Delamanid's role in the management of MDR-TB.

l. Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from pivotal clinical trials and
comparative studies of Delamanid for the treatment of MDR-TB.

Table 1: Efficacy of Delamanid in Combination with an Optimized Background Regimen (OBR)
vs. Placebo + OBR
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Outcome

Delamanid + OBR

Placebo + OBR

Study

Sputum Culture
Conversion (SCC) at
2 Months

MGIT 45.4% 29.6% Trial 204 (Phase II)
Time to Sputum
Culture Conversion
(Median)
NCT01424670 (Phase
MGIT 51 days 57 days
N[1]
Favorable Treatment
Outcome
) Study 116
=6 months Delamanid 74.5% - ]
(Observational)[2]
<2 months Study 116
, 55.0% - ,
Delamanid/Placebo (Observational)[2]
Prospective Cohort
Treatment Success
86.9% - Study (South Korea)

Rate

[3]

Mortality Rate

1.0% (=6 months

Delamanid)

8.3% (<2 months

Delamanid/Placebo)

Skripconoka et al.
(2013)

Table 2: Comparative Efficacy of Delamanid- and Bedaquiline-Containing Regimens
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Delamanid- Bedaquiline-

Outcome containing containing Study Type
Regimen Regimen

Pooled Culture

Conversion at 6 84.9% 80.1% Meta-analysis[4]

Months

Pooled All-Cause ]

) 3.1% 7.4% Meta-analysis[4]

Mortality at 6 Months

Favorable Outcome Prospective
67.5% 63.4% _

Rate at 18 Months Observational Study

Culture Conversion at Prospective
77% 95%

180 Days

Observational Study

Il. Experimental Protocols

Below are the detailed methodologies for key clinical trials that have evaluated the efficacy of

Delamanid.

A. Trial 204 (Phase Il)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

Phase Il trial conducted at 17 sites in nine countries.

» Patient Population: Adult patients (18-64 years) with pulmonary MDR-TB.

¢ Intervention: Patients were randomized into three arms:

o Delamanid 100 mg twice daily + Optimized Background Regimen (OBR) for 2 months.

o Delamanid 200 mg twice daily + OBR for 2 months.

o Placebo + OBR for 2 months.

e Primary Outcome: The primary efficacy endpoint was the proportion of patients with sputum

culture conversion (SCC) on liquid medium (MGIT) at 2 months. SCC was defined as a
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series of five or more sequential cultures negative for M. tuberculosis.

Optimized Background Regimen (OBR): The OBR was designed according to WHO
guidelines for the treatment of MDR-TB and was individualized based on the patient's drug
susceptibility testing results.

B. NCT01424670 (Phase IIl)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
Phase Il trial conducted at 17 sites in seven countries.[1][5]

Patient Population: Adult patients (>18 years) with pulmonary, sputum culture-positive MDR-
TB.[5]

Intervention: Patients were randomized in a 2:1 ratio to receive either:[1]

o Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months)
in combination with an OBR.[1][5]

o Placebo in combination with an OBR for 6 months.[1]

Primary Outcome: The primary efficacy outcome was the time to sputum culture conversion
(SCC) over 6 months, defined as the first of two consecutive negative sputum cultures.[1]

Optimized Background Regimen (OBR): The OBR was developed based on WHO guidelines
and national TB program guidelines in each participating country.[5]

lll. Visualizations

The following diagrams illustrate the mechanism of action of Delamanid and a typical workflow

for a clinical trial evaluating its efficacy.
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Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.
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Caption: A generalized workflow for a randomized controlled trial of Delamanid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1584241?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK299537/
https://www.ncbi.nlm.nih.gov/books/NBK299537/
https://www.tandfonline.com/doi/full/10.1080/14787210.2020.1756776
https://pmc.ncbi.nlm.nih.gov/articles/PMC6201121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6201121/
https://www.ncbi.nlm.nih.gov/books/NBK299542/
https://www.ncbi.nlm.nih.gov/books/NBK299542/
https://msfaccess.org/landmark-clinical-trial-redefines-multidrug-resistant-tuberculosis-treatment-options
https://www.benchchem.com/product/b1584241#validating-the-efficacy-of-dalamid
https://www.benchchem.com/product/b1584241#validating-the-efficacy-of-dalamid
https://www.benchchem.com/product/b1584241#validating-the-efficacy-of-dalamid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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